
5-(Oxetan-3-yloxy)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Oxetan-3-yloxy)pyridin-2-amine is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . It is characterized by the presence of an oxetane ring attached to a pyridine ring, which imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxetan-3-yloxy)pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of a suitable pyridine derivative . The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Oxetan-3-yloxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the amine group.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-(Oxetan-3-yloxy)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Oxetan-3-yloxy)pyridin-2-amine is not fully understood. it is believed to interact with specific molecular targets in biological systems, such as enzymes or receptors, leading to modulation of their activity. The oxetane ring can undergo ring-opening reactions, which may play a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Oxetan-3-yloxy)pyridin-3-amine: Similar structure but with the oxetane ring attached to a different position on the pyridine ring.
2-Pyridinamine, 5-(3-oxetanyloxy): Another structural isomer with similar properties.
Uniqueness
5-(Oxetan-3-yloxy)pyridin-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the oxetane ring provides stability and potential for ring-opening reactions, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C8H10N2O2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
5-(oxetan-3-yloxy)pyridin-2-amine |
InChI |
InChI=1S/C8H10N2O2/c9-8-2-1-6(3-10-8)12-7-4-11-5-7/h1-3,7H,4-5H2,(H2,9,10) |
InChI-Schlüssel |
OYXRICJHVNDBAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)OC2=CN=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



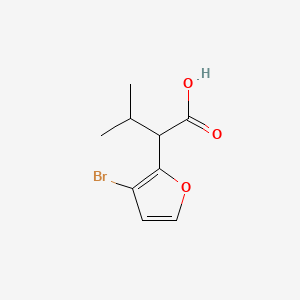
![2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol](/img/structure/B13305685.png)

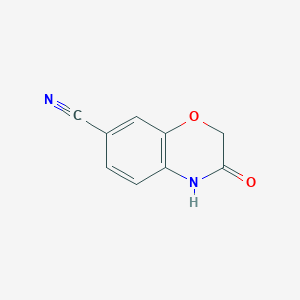

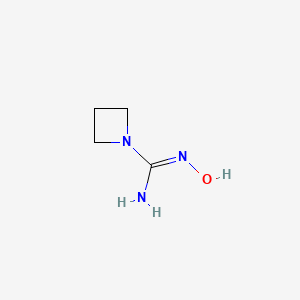
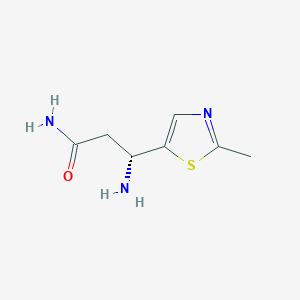


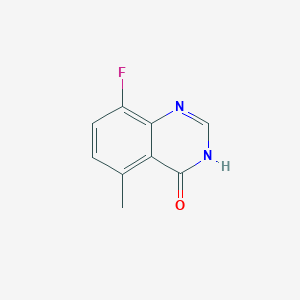
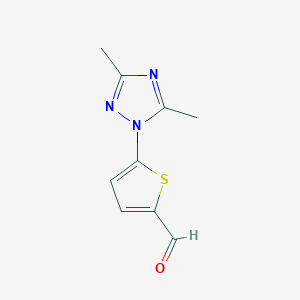
amine](/img/structure/B13305766.png)

